molecular formula C25H24N4O3 B11336017 5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11336017
M. Wt: 428.5 g/mol
InChI Key: ZQANJJQYIDWGKM-FMIVXFBMSA-N
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Description

The compound 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a piperazine moiety, and a phenylethenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves a multi-step process that includes the following key steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the phenylethenyl group: This can be accomplished through a Heck reaction, where the oxazole-piperazine intermediate is reacted with a styrene derivative in the presence of a palladium catalyst.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: can undergo various types of chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The carbonyl groups present in the molecule can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the piperazine moiety may interact with neurotransmitter receptors, while the oxazole ring could inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: can be compared with similar compounds such as:

  • 5-{4-[2-(4-NITROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
  • 5-{4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

These compounds share similar structural features but differ in the substituents attached to the phenoxy group. The differences in these substituents can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE .

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

5-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H24N4O3/c1-19-7-10-21(11-8-19)31-18-24(30)28-13-15-29(16-14-28)25-22(17-26)27-23(32-25)12-9-20-5-3-2-4-6-20/h2-12H,13-16,18H2,1H3/b12-9+

InChI Key

ZQANJJQYIDWGKM-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N

Origin of Product

United States

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